molecular formula C21H22N2O3 B11324762 2-(3,5-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide

2-(3,5-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide

Cat. No.: B11324762
M. Wt: 350.4 g/mol
InChI Key: VVJQGHRAYGGQJQ-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a quinoline moiety and a phenoxy group, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 3,5-dimethylphenol with an appropriate halogenated compound under basic conditions.

    Quinoline Derivative Preparation: The quinoline derivative can be prepared by various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Amide Bond Formation: The final step involves coupling the phenoxy intermediate with the quinoline derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy and quinoline groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce the corresponding amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide would depend on its specific biological target. Generally, compounds with quinoline and phenoxy groups can interact with various enzymes, receptors, and DNA, leading to diverse biological effects. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethylphenoxy)-N-(quinolin-5-yl)propanamide: Lacks the methoxy group on the quinoline ring.

    2-(phenoxy)-N-(8-methoxyquinolin-5-yl)propanamide: Lacks the methyl groups on the phenoxy ring.

    2-(3,5-dimethylphenoxy)-N-(quinolin-8-yl)propanamide: Different substitution pattern on the quinoline ring.

Uniqueness

2-(3,5-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide is unique due to the presence of both the 3,5-dimethylphenoxy and 8-methoxyquinoline groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide

InChI

InChI=1S/C21H22N2O3/c1-13-10-14(2)12-16(11-13)26-15(3)21(24)23-18-7-8-19(25-4)20-17(18)6-5-9-22-20/h5-12,15H,1-4H3,(H,23,24)

InChI Key

VVJQGHRAYGGQJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)NC2=C3C=CC=NC3=C(C=C2)OC)C

Origin of Product

United States

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